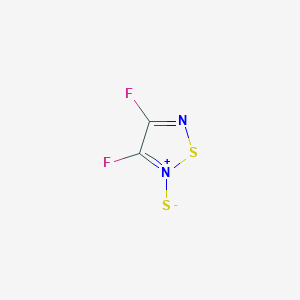![molecular formula C11H14N2O B13817991 Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrroloquinoxaline family, which is known for its broad spectrum of pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalin-2-ol typically involves multi-step pathways starting from commercially available precursors. One common method involves the use of 2-nitroaniline as a starting material. The synthetic route includes several key steps such as nitration, reduction, cyclization, and functional group modifications . For example, the preparation of (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves a six-step process starting from 2-nitroaniline .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]quinoxalin-2-ol often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as catalyst-free methodologies and visible light-mediated reactions, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Common reagents used in the reactions involving pyrrolo[1,2-a]quinoxalin-2-ol include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate cyclization and substitution reactions . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of quinoxalinones, while reduction reactions can yield dihydro derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antiparasitic, antifungal, and antiviral activities.
Medicine: Pyrrolo[1,2-a]quinoxalin-2-ol derivatives have shown promise as anticancer agents, particularly against leukemia.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinase CK2 and AKT kinase . The compound’s antiviral and antiparasitic activities are linked to its ability to interfere with the replication and survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[1,2-a]quinoxalin-4-yl
- Pyrrolo[1,2-c]quinazoline
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Uniqueness
Pyrrolo[1,2-a]quinoxalin-2-ol stands out due to its unique combination of biological activities and its versatility in chemical modifications. Unlike some similar compounds, it has shown a broader range of pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S,3aR)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol |
InChI |
InChI=1S/C11H14N2O/c14-9-5-8-6-12-10-3-1-2-4-11(10)13(8)7-9/h1-4,8-9,12,14H,5-7H2/t8-,9+/m1/s1 |
InChI Key |
ZECIZWFKUHNOHM-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]2CNC3=CC=CC=C3N2C[C@H]1O |
Canonical SMILES |
C1C2CNC3=CC=CC=C3N2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


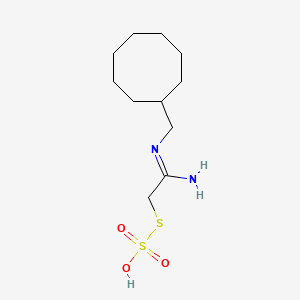

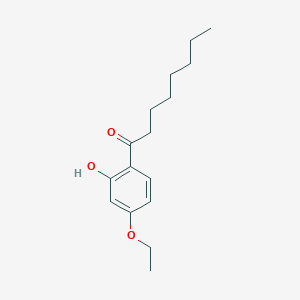
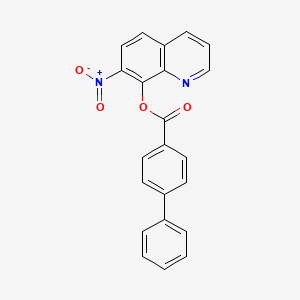


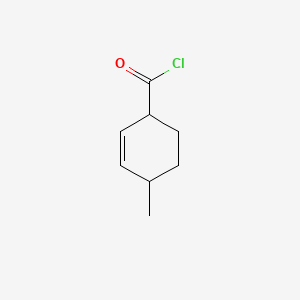




![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
